molecular formula C21H16ClN5S B2409950 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide CAS No. 375353-31-4

2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2409950
CAS No.: 375353-31-4
M. Wt: 405.9
InChI Key: VVQUAVUBFPYCLH-UHFFFAOYSA-N
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Description

2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H16ClN5S and its molecular weight is 405.9. The purity is usually 95%.
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Properties

IUPAC Name

1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQUAVUBFPYCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=S)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₄ClN₅S
  • Molecular Weight : 343.834 g/mol
  • CAS Number : 374911-53-2
PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point518.2 ± 42.0 °C
Flash Point267.2 ± 27.9 °C
LogP3.17

The biological activity of quinazoline derivatives often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival. For instance, many quinazoline derivatives act as inhibitors of dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs), leading to reduced cell division and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes its activity against various cancer cell lines:

Cell LineIC50 (µM)
HepG218.79
MCF-713.46

These values indicate that the compound exhibits significant cytotoxicity against both liver (HepG2) and breast (MCF-7) cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Quinazoline Derivatives :
    A study demonstrated that modifications to the quinazoline ring could enhance biological activity. The introduction of a phenyl thiosemicarbazide side chain significantly improved anticancer activity against HepG2 and MCF-7 cell lines, with IC50 values as low as 13.46 µM for MCF-7 cells .
  • Mechanistic Insights :
    The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis . This suggests that compounds like this compound could serve as lead compounds for developing new anticancer therapies.
  • Comparative Analysis :
    Compared to other known quinazoline derivatives, this compound shows a favorable profile in terms of potency and selectivity against cancer cells while exhibiting minimal toxicity towards normal cells .

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